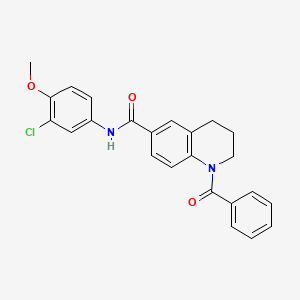
N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PBDT, is a novel compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. PBDT belongs to the family of oxadiazole derivatives, which have been found to possess various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is still under investigation. However, it is believed that the compound interacts with specific target molecules in cells, leading to changes in their biochemical and physiological activities.
Biochemical and physiological effects:
Studies have shown that N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in laboratory experiments is its high selectivity towards copper ions, which makes it a useful tool for the detection of copper in biological and environmental samples. However, one of the limitations of using N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new fluorescent probes based on the structure of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide for the detection of other metal ions. Another potential direction is the investigation of the anti-cancer properties of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in vivo, using animal models. Additionally, the synthesis of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved solubility and bioavailability could lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-phenethyl-1,4-diaminobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Scientific Research Applications
N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit high selectivity and sensitivity towards copper ions, making it a useful tool for the detection of copper in biological and environmental samples.
properties
IUPAC Name |
N-(2-phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-18(21-15-14-16-8-3-1-4-9-16)12-7-13-19-22-20(23-25-19)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHFYDOYVXNXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide](/img/structure/B7704568.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide](/img/structure/B7704583.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704596.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7704598.png)